molecular formula C24H20FN3O4 B11301935 N-(4-ethoxyphenyl)-2-{2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

N-(4-ethoxyphenyl)-2-{2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

Cat. No.: B11301935
M. Wt: 433.4 g/mol
InChI Key: WJGCRIJZXIXKLT-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-{2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a complex organic compound that features a combination of aromatic rings, an oxadiazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-{2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of appropriate precursors under specific conditions. The subsequent steps involve the introduction of the ethoxyphenyl and fluorophenyl groups through nucleophilic substitution reactions. The final step usually involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-{2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the aromatic rings, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have bioactive properties that make it useful in the study of biological systems.

    Industry: It could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(4-ethoxyphenyl)-2-{2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethoxyphenyl)-2-{2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is unique due to its combination of an oxadiazole ring with ethoxyphenyl and fluorophenyl groups. This unique structure may confer specific properties, such as enhanced binding affinity to certain molecular targets or improved stability under various conditions.

Properties

Molecular Formula

C24H20FN3O4

Molecular Weight

433.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide

InChI

InChI=1S/C24H20FN3O4/c1-2-30-19-12-10-18(11-13-19)26-22(29)15-31-21-9-4-3-8-20(21)23-27-24(32-28-23)16-6-5-7-17(25)14-16/h3-14H,2,15H2,1H3,(H,26,29)

InChI Key

WJGCRIJZXIXKLT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC(=CC=C4)F

Origin of Product

United States

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